N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
Description
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6OS/c1-3-11-28-15-8-6-5-7-14(15)18-19(28)25-21(27-26-18)30-16(4-2)20(29)24-17-10-9-13(22)12-23-17/h5-10,12,16H,3-4,11H2,1-2H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYAPYGWXVHXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound with potential biological activities. This article explores its biological properties, synthesis, and implications based on current research findings.
Compound Overview
- IUPAC Name : N-(5-chloropyridin-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
- Molecular Formula : C21H21ClN6OS
- Molecular Weight : 440.9 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include:
- Formation of the triazinoindole structure.
- Introduction of the chloropyridine moiety.
- Finalization through amide bond formation with butanamide.
Research indicates that similar compounds exhibit significant antibacterial and antifungal properties, suggesting potential bioactivity for this compound as well .
Antimicrobial Properties
Preliminary studies suggest that derivatives of indole and triazine compounds possess broad-spectrum antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with indole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to the target compound have been reported to inhibit strains such as Escherichia coli and Staphylococcus aureus effectively .
| Compound Type | Activity | Target Organisms |
|---|---|---|
| Indole Derivatives | Antibacterial | Gram-positive & Gram-negative |
| Triazine Derivatives | Antifungal | Various fungi |
Anticancer Potential
Indole-based compounds are also recognized for their anticancer activities. Research has indicated that triazinoindoles can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferation pathways .
Case Studies
- Study on Indole Derivatives :
-
Anticancer Research :
- Another investigation focused on indole-triazine hybrids showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved included the activation of pro-apoptotic signals and suppression of oncogenic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural Modifications and Implications
- Bromo or fluoro substitutions at position 8 (e.g., in and ) introduce steric and electronic effects, altering binding affinity . Sulfanyl Chain Length: Butanamide (C4) chains, as in the target compound and –15, provide greater conformational flexibility than shorter acetamide (C2) or propanamide (C3) chains, possibly improving target engagement .
- Amide Substituents: Aromatic vs. Functional Groups: Sulfamoyl () or thiazole () substituents introduce hydrogen-bonding or heterocyclic diversity, influencing solubility and target selectivity .
Preparation Methods
Cyclocondensation of Isatin Derivatives
-
Reactants : Isatin derivatives (e.g., 5-substituted isatin) and thiosemicarbazide.
-
Conditions : Reflux in PEG-400 at 70–75°C for 6–9 hours.
-
Mechanism : Tandem cyclization forms the triazinoindole core.
Example :
Propyl Group Introduction
-
Reactants : Triazinoindole-thiol, 1-bromopropane.
-
Conditions : KCO, DMF, 60°C, 12 hours.
Functionalization of 5-Chloropyridin-2-amine
Chloropyridine Activation
Butanamide Side Chain Installation
-
Chloroacetylation :
-
Thiolation :
Thioether Coupling and Final Amidation
Sulfanyl Bridge Formation
Amidation Optimization
-
Reactants : Sulfanyl-butanamide acid + 5-chloropyridin-2-amine.
-
Reagents : EDCl/HOBt, DMF, RT, 12 hours.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic: What are the critical steps and optimized conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions to assemble the triazinoindole core, introduce the sulfanyl linkage, and couple the chloropyridine moiety. Key steps include:
Core Formation : Cyclization reactions under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) to form the triazinoindole scaffold .
Sulfanyl Group Introduction : Thiolation using reagents like Lawesson’s reagent or thiourea derivatives, optimized for reaction time (12–24 hours) and catalytic conditions (e.g., base-assisted nucleophilic substitution) .
Amide Coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) followed by coupling with the chloropyridine amine derivative in anhydrous conditions .
Key Considerations : Solvent purity, inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography or recrystallization .
Basic: How is structural characterization performed to confirm the compound’s identity?
Answer:
A combination of spectroscopic and analytical methods is employed:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and linkage integrity (e.g., sulfanyl group at C3 of triazinoindole) .
- Mass Spectrometry (HRMS/ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₈ClN₆OS₂) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can reaction yields be improved during scale-up synthesis?
Answer:
Optimization strategies include:
- Solvent Screening : Testing polar aprotic vs. ethereal solvents to balance solubility and reactivity .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance efficiency .
- Continuous Flow Chemistry : For exothermic steps to improve heat dissipation and reduce side reactions .
- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: What methodologies resolve contradictions in reported biological activity data?
Answer:
Contradictions arise from assay variability. Mitigation approaches include:
- Orthogonal Assays : Combining enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) studies to cross-validate results .
- Standardized Conditions : Fixed pH (7.4), serum-free media, and controlled incubation times (24–48 hours) to minimize variability .
- Dose-Response Curves : IC₅₀ determination across multiple replicates to assess reproducibility .
Advanced: How is the mechanism of action studied for this compound?
Answer:
Mechanistic studies involve:
- Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) to isolate binding proteins .
- Molecular Dynamics Simulations : Docking studies (AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Gene Expression Profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Advanced: What in vivo models evaluate pharmacokinetics (PK) and toxicity?
Answer:
- Rodent Models :
- PK Studies : IV/PO administration with blood sampling over 24h to calculate bioavailability (HPLC-MS/MS quantification) .
- Toxicity Screening : Acute dose-ranging in BALB/c mice (LD₅₀ determination) and histopathology of liver/kidney .
- Formulation Strategies : Liposomal encapsulation to enhance solubility and reduce hepatotoxicity .
Advanced: How does modifying the propyl substituent affect bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Shorter Chains (Ethyl/Methyl) : Reduced hydrophobicity decreases membrane permeability .
- Branched Chains (Isopropyl) : Steric hindrance may disrupt target binding .
- Synthetic Strategies : Alkyl halide nucleophilic substitution under basic conditions (K₂CO₃, DMF) to introduce varied substituents .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Degrades under UV light (photo-sensitive) and acidic conditions (pH < 4). Store at -20°C in amber vials .
- Solubility : Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers. Avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
